
Olopatadine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olopatadine-d6 is a deuterium-labeled derivative of olopatadine, a selective histamine H1 receptor antagonist and mast cell stabilizer. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of olopatadine. The deuterium labeling helps in tracking the compound in biological systems due to its distinct mass, which can be detected using mass spectrometry.
Méthodes De Préparation
The synthesis of olopatadine-d6 involves several steps, starting from commercially available dimethyl sulfate-d6. The primary amine intermediate undergoes alkylation with dimethyl sulfate-d6 to introduce the deuterium atoms. This method is preferred due to its cost-effectiveness and the availability of the reagents . The reaction conditions are typically mild, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Olopatadine-d6 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Olopatadine-d6 is widely used in scientific research for various applications:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Pathways: Researchers use this compound to investigate the metabolic pathways of olopatadine, identifying the metabolites formed and their biological activities.
Mécanisme D'action
Olopatadine-d6, like olopatadine, works by blocking the histamine H1 receptors, preventing the binding of histamine and thereby inhibiting the allergic response. It also stabilizes mast cells, preventing the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins. This dual action helps in reducing the symptoms of allergic reactions, such as itching, redness, and swelling .
Comparaison Avec Des Composés Similaires
Olopatadine-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Olopatadine: The non-labeled version, used clinically for treating allergic conjunctivitis and rhinitis.
Doxepin: A structural analog with minimal anti-allergic activity.
Ketotifen: Another histamine H1 antagonist used for similar indications but with different pharmacokinetic properties.
This compound stands out due to its enhanced stability and the ability to track it in biological systems, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C21H23NO3 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-[(11Z)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid |
InChI |
InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-/i1D3,2D3 |
Clé InChI |
JBIMVDZLSHOPLA-SVAYWWRISA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)C([2H])([2H])[2H] |
SMILES canonique |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


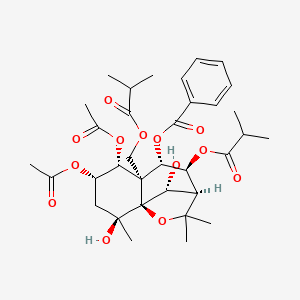

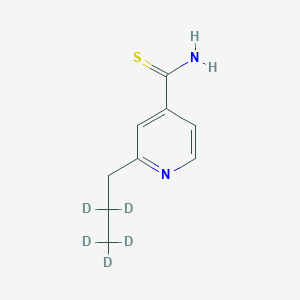
![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401619.png)
![[His7] Corazonin](/img/structure/B12401621.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate](/img/structure/B12401622.png)
![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B12401627.png)
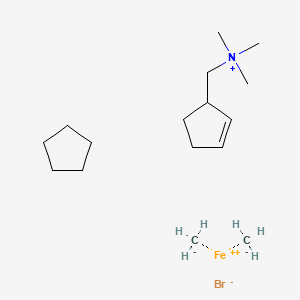
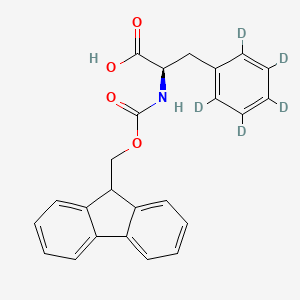
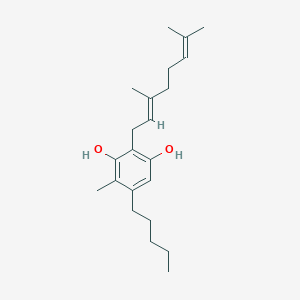

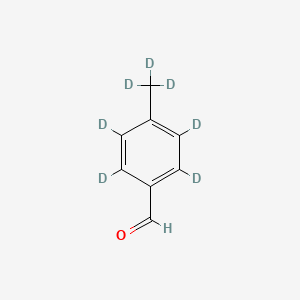

![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
